N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:
- A fused thiophene-pyrimidine core with two ketone groups at positions 2 and 2.
- A 2-methylpropyl (isobutyl) substituent at position 2.
- An acetamide side chain linked to a 2-chlorobenzyl group.
The 2-chlorobenzyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.
Properties
Molecular Formula |
C19H20ClN3O3S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12H,9-11H2,1-2H3,(H,21,24) |
InChI Key |
LCWCBATVNCHSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound with a complex molecular structure that includes a thieno[3,2-d]pyrimidine core. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.9 g/mol. The unique structural features include:
- Chlorobenzyl group
- Thieno[3,2-d]pyrimidine core
- Acetamide moiety
These features may enhance its selectivity and potency compared to other similar compounds.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Current research suggests several potential mechanisms of action:
- Enzyme Modulation : The compound may modulate the activity of various enzymes, influencing metabolic pathways.
- DNA/RNA Interference : It has the potential to interfere with nucleic acid synthesis, which could lead to effects on cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
Research Findings
Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. Below are key findings from various research efforts:
Case Studies
While comprehensive clinical data on this compound is limited, related compounds have shown promise in various therapeutic areas:
- Anticancer Applications : Similar thienopyrimidine derivatives have been investigated for their ability to inhibit tumor growth in preclinical models.
- Antimicrobial Studies : Compounds sharing structural similarities have been tested against bacterial strains, showing varying degrees of efficacy.
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Substituent Effects
Key Observations :
Physical and Spectral Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
